methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the family of triazolo-thienopyrimidine derivatives. These compounds are known for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This compound's unique structure, featuring a brominated naphthalene moiety and a thienopyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps:
Starting Materials: : The synthesis begins with commercially available 6-bromo-2-naphthol, which is reacted with chloromethyl methyl ether in the presence of a base to introduce the methoxy group.
Formation of Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: : This intermediate is then subjected to a condensation reaction with 2-amino-4,6-dichloropyrimidine under acidic conditions to form the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Esterification: : The final step involves esterification with methyl chloroformate to produce the target compound.
These reactions are typically carried out in an inert atmosphere, with careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar synthetic routes, with optimization for scalability and cost-effectiveness. This could involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinones or other oxidized derivatives.
Reduction: : Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts, which can reduce the aromatic rings or other reducible functional groups.
Substitution: : The bromine atom in the naphthalene ring is a reactive site for nucleophilic substitution reactions, using reagents like sodium methoxide or amines to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but can include quinones, amines, or various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound has been studied for its potential as an inhibitor of various enzymes. Its structure is conducive to binding with specific biological targets, making it a promising candidate for drug development.
Medicine
Medicinally, this compound has shown potential in preclinical studies for its anti-inflammatory and anticancer properties. Its ability to inhibit certain signaling pathways is of particular interest in the development of new therapeutic agents.
Industry
In industry, this compound can be used as a precursor for the synthesis of functional materials, such as organic semiconductors or photoactive compounds.
Mechanism of Action
The mechanism by which methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate exerts its effects is largely through its interaction with specific molecular targets. These include enzymes and receptors involved in key biological pathways. For example, it may inhibit enzymes by binding to their active sites, thus blocking their activity. The pathways involved often include those related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Comparing this compound with other similar compounds, such as other triazolo-thienopyrimidine derivatives, highlights its uniqueness:
Methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: : Unique in having a brominated naphthalene moiety.
2-{[(4-Chlorophenyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: : Chlorine atom instead of bromine, leading to different reactivity and biological properties.
2-{[(4-Nitrophenyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: : Contains a nitro group, altering its electronic properties and potential biological activity.
This comparison highlights the importance of subtle changes in molecular structure and their significant impact on the properties and applications of these compounds.
Properties
IUPAC Name |
methyl 4-[(6-bromonaphthalen-2-yl)oxymethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3S/c1-11-17-19-24-16(25-26(19)10-23-20(17)30-18(11)21(27)28-2)9-29-15-6-4-12-7-14(22)5-3-13(12)8-15/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXJXNTBBPEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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